KY02111

Description

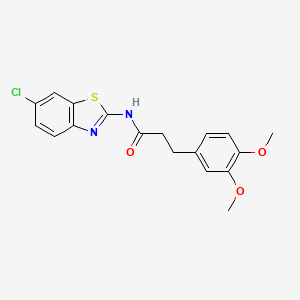

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S/c1-23-14-7-3-11(9-15(14)24-2)4-8-17(22)21-18-20-13-6-5-12(19)10-16(13)25-18/h3,5-7,9-10H,4,8H2,1-2H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFKEVQQSKQXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429194 | |

| Record name | KY02111 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118807-13-8 | |

| Record name | KY-02111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118807138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KY02111 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KY-02111 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AXH36YF6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Contested Mechanism of KY02111: A Technical Guide to its Role in Cardiomyocyte Differentiation

For Immediate Release

Kyoto, Japan & Global Scientific Community – The small molecule KY02111 has garnered significant attention within the field of regenerative medicine for its ability to promote the differentiation of pluripotent stem cells (PSCs) into cardiomyocytes. Initially lauded as a distinct inhibitor of the canonical Wnt signaling pathway, recent evidence has unveiled a more complex and debated mechanism of action, centering on the enzyme squalene synthase (SQS) and the TGFβ signaling pathway. This technical guide provides an in-depth analysis of the current understanding of this compound, catering to researchers, scientists, and drug development professionals. It synthesizes the available data, details experimental protocols, and visualizes the proposed molecular pathways.

A Tale of Two Pathways: The Evolving Understanding of this compound's Mechanism of Action

The scientific narrative surrounding this compound's mechanism of action has evolved, presenting two distinct yet compelling hypotheses.

The Initial Hypothesis: Inhibition of Canonical Wnt Signaling

The pioneering work by Minami et al. (2012) first identified this compound as a potent inducer of cardiomyocyte differentiation.[1] Their research suggested that this compound functions by inhibiting the canonical Wnt signaling pathway, a crucial regulator of cell fate decisions, including cardiogenesis. This inhibition was described as being achieved through a mechanism distinct from other known Wnt inhibitors.[1]

The canonical Wnt pathway, in its active state, leads to the stabilization of β-catenin, which then translocates to the nucleus to activate target gene expression. The initial hypothesis posits that this compound interferes with this process, thereby promoting the differentiation of PSCs into cardiomyocytes.

The Revised Hypothesis: A Novel Role for Squalene Synthase and TGFβ Signaling

More recent and in-depth chemical genetics studies by Shin et al. (2021) have challenged the initial Wnt-centric model.[1] This research identified squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway, as the direct molecular target of this compound.[1]

According to this revised model, this compound promotes cardiomyogenesis by disrupting the interaction between SQS and the cardiac endoplasmic reticulum-membrane protein TMEM43. This disruption, in turn, impairs TGFβ signaling, a pathway also known to play a critical role in cardiac development.[1] The study by Shin et al. suggests that the previously observed effects on the Wnt pathway were perplexing and that their findings clarify the true mechanism of action of this compound, indicating it does not directly inhibit Wnt signaling.[1]

Quantitative Data Summary

To facilitate a clear comparison of the experimental findings supporting both hypotheses, the following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| Effective Concentration for Cardiac Differentiation | Monkey ESCs | 10-25 µM | Minami et al. |

| TCF Reporter Activity Inhibition (vs. Wnt3a) | IMR90-1 hiPSCs | Dose-dependent inhibition (1-10 µM) | Minami et al. |

| TCF Reporter Activity Inhibition (vs. Wnt3a) | HEK293 cells | Dose-dependent inhibition (1-10 µM) | Minami et al. |

| TCF Promoter Activation Inhibition (vs. BIO) | HEK293 cells | ~50% inhibition at 10 µM | Shin et al. |

| TCF Promoter Activation Inhibition (vs. CHIR99021) | HEK293 cells | ~40% inhibition at 10 µM | Shin et al. |

| TCF Promoter Activation Inhibition (vs. LiCl) | HEK293 cells | ~30% inhibition at 10 µM | Shin et al. |

Table 1: Quantitative Data Supporting the Wnt Signaling Inhibition Hypothesis. This table summarizes the effective concentrations of this compound and its impact on TCF reporter activity, a readout for canonical Wnt signaling.

| Parameter | Cell Line | Value | Reference |

| SQS Reduction (DC50) | HeLa cells | 1.4 µM | Shin et al. |

| Maximal SQS Reduction (Dmax) | HeLa cells | 68% | Shin et al. |

| Disruption of SQS-TMEM43 Interaction | HEK293 cells | Dose-dependent inhibition (1-30 µM) | Shin et al. |

| Inhibition of TGFβ-induced N-cadherin expression | A549 cells | Dose-dependent inhibition (3-30 µM) | Shin et al. |

Table 2: Quantitative Data Supporting the SQS/TGFβ Signaling Hypothesis. This table presents the quantitative effects of this compound on its proposed direct target, squalene synthase (SQS), and downstream markers of TGFβ signaling.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the two proposed signaling pathways for this compound's mechanism of action.

Caption: Proposed Wnt signaling inhibition by this compound.

Caption: Proposed SQS/TGFβ signaling inhibition by this compound.

Experimental Protocols

Key Experiment: TCF Reporter Assay (Wnt Signaling)

This protocol is adapted from methodologies used to assess the impact of this compound on the canonical Wnt signaling pathway.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 24-well plates and co-transfected with TOPflash (a TCF reporter plasmid) and a β-galactosidase plasmid (for normalization) using a suitable transfection reagent.

-

-

Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing a Wnt pathway activator (e.g., 3 µM BIO, 10 µM CHIR99021, or 40 mM LiCl).

-

Cells are simultaneously treated with varying concentrations of this compound (e.g., 1, 3, 10 µM) or DMSO as a control.

-

-

Luciferase Assay:

-

After 24 hours of treatment, cells are lysed.

-

Luciferase activity is measured using a luminometer.

-

β-galactosidase activity is measured to normalize for transfection efficiency.

-

Key Experiment: SQS-TMEM43 Co-immunoprecipitation (SQS/TGFβ Signaling)

This protocol is based on experiments designed to investigate the interaction between SQS and TMEM43 and the effect of this compound.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured as described above.

-

Cells are co-transfected with expression vectors for tagged SQS (e.g., 3xTag-SQS) and tagged TMEM43 (e.g., 3xTag-TMEM43).

-

-

Treatment:

-

6 hours post-transfection, the medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 1, 3, 10, 30 µM) or DMSO as a control.

-

-

Co-immunoprecipitation and Western Blotting:

-

After 24-48 hours of treatment, cells are lysed in a suitable lysis buffer.

-

The lysate is incubated with an antibody against one of the tags (e.g., anti-Tag antibody) to immunoprecipitate the protein complex.

-

The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with antibodies against both tagged proteins to detect the co-immunoprecipitated protein.

-

General Protocol for Cardiomyocyte Differentiation using this compound

The following is a generalized workflow for inducing cardiomyocyte differentiation from human pluripotent stem cells (hPSCs) using this compound, often in combination with other small molecules.

Caption: General workflow for cardiomyocyte differentiation.

Step-by-Step Protocol:

-

hPSC Culture (Day -4 to Day 0):

-

Maintain hPSCs on Matrigel-coated plates in mTeSR1 medium.

-

Passage cells when they reach 70-80% confluency.

-

-

Mesoderm Induction (Day 0):

-

When hPSCs reach optimal confluency, replace the mTeSR1 medium with a basal differentiation medium (e.g., RPMI/B27 minus insulin) supplemented with a GSK3 inhibitor to activate Wnt signaling (e.g., 6-12 µM CHIR99021).

-

-

Cardiac Specification (Day 3 onwards):

-

After 24-72 hours, replace the medium with a basal differentiation medium containing this compound (typically 10 µM). This step is intended to either inhibit the Wnt pathway (initial hypothesis) or modulate TGFβ signaling (revised hypothesis).

-

In some protocols, this compound is used in combination with other Wnt inhibitors like XAV939.

-

-

Maturation and Observation (Day 7 onwards):

-

Maintain the cells in the differentiation medium, changing it every 2-3 days.

-

Spontaneously contracting cardiomyocytes can typically be observed from day 7-10.

-

-

Characterization:

-

At day 14 or later, the differentiated cells can be characterized by immunostaining for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.

-

Conclusion

The mechanism of action of this compound in promoting cardiomyocyte differentiation is a subject of ongoing scientific discussion. While it was initially characterized as a Wnt signaling inhibitor, compelling recent evidence points towards squalene synthase as its direct target, with subsequent modulation of the TGFβ signaling pathway. This guide provides a comprehensive overview of both proposed mechanisms, supported by the available quantitative data and experimental protocols. Researchers and drug developers should consider both hypotheses when designing experiments and interpreting results involving this compound. Further investigation is warranted to fully elucidate the intricate molecular interactions governed by this potent small molecule and to reconcile the existing, conflicting findings.

References

A Technical Guide to KY02111: A Small Molecule Promoting Cardiac Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of cardiomyocytes from pluripotent stem cells (PSCs) holds immense promise for cardiac research, disease modeling, and regenerative medicine. The small molecule KY02111 has emerged as a significant tool in this field, promoting the differentiation of human PSCs into cardiomyocytes. Initially thought to function as a direct inhibitor of the canonical Wnt signaling pathway, recent discoveries have unveiled a more nuanced mechanism of action. This guide provides an in-depth overview of the discovery, development, and molecular mechanisms of this compound, with a focus on its application in cardiac research. It consolidates key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate its effective use in the laboratory.

Discovery and Development

Mechanism of Action: Targeting Squalene Synthase to Modulate TGFβ Signaling

The current understanding of this compound's mechanism centers on its interaction with squalene synthase (SQS). By binding to SQS, this compound leads to its degradation in a proteasome-dependent manner.[4] This reduction in SQS levels impairs the transforming growth factor-beta (TGFβ) signaling pathway.[3] The impairment of TGFβ signaling, rather than direct Wnt inhibition, is now considered the primary driver of the pro-cardiomyogenic effects of this compound.[3]

TGFβ signaling plays a biphasic role in cardiogenesis, initially promoting the formation of cardiac progenitors but later inhibiting their differentiation into mature cardiomyocytes.[5] By impairing this inhibitory signal at the appropriate stage, this compound facilitates the commitment of cardiac progenitors to the cardiomyocyte lineage. The disruption of the interaction between SQS and the cardiac endoplasmic reticulum-membrane protein TMEM43 by this compound has been identified as a key event in the impairment of TGFβ signaling.[3]

While the primary target is SQS, this compound does exhibit a dose-dependent reduction in TCF/LEF reporter activity, a readout for canonical Wnt signaling.[4] This is now understood to be an indirect effect, likely resulting from the complex crosstalk between the TGFβ and Wnt signaling pathways during cardiac development.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| Squalene Synthase (SQS) Degradation DC50 | 1.4 µM | HeLa | Western Blot | [4] |

| Squalene Synthase (SQS) Degradation Dmax | 68% | HeLa | Western Blot | [4] |

| TCF/LEF Reporter Activity | ||||

| vs. Wnt3a (60 ng/ml) | ||||

| 1 µM this compound | ~25% reduction | IMR90-1 hiPSCs | TCF Reporter Assay (Luciferase) | [4] |

| 3 µM this compound | ~50% reduction | IMR90-1 hiPSCs | TCF Reporter Assay (Luciferase) | [4] |

| 10 µM this compound | ~75% reduction | IMR90-1 hiPSCs | TCF Reporter Assay (Luciferase) | [4] |

| 1 µM this compound | ~20% reduction | HEK293 | TCF Reporter Assay (Luciferase) | [4] |

| 3 µM this compound | ~40% reduction | HEK293 | TCF Reporter Assay (Luciferase) | [4] |

| 10 µM this compound | ~60% reduction | HEK293 | TCF Reporter Assay (Luciferase) | [4] |

| Cardiac Marker | Effect of this compound Treatment | Method of Analysis | Reference |

| Cardiac Troponin T (cTnT) | Increased expression in differentiated cardiomyocytes. | Immunocytochemistry, Flow Cytometry | [6] |

| NKX2.5 | Increased expression in cardiac progenitors and differentiated cardiomyocytes. | Immunocytochemistry, qPCR | [7] |

| α-MHC (MYH6) | Increased GFP signal driven by the αMHC promoter, with this compound being the most potent among Wnt inhibitors tested at an effective concentration of 10-25 µM. | GFP Reporter Assay in transgenic monkey ESCs | [4] |

Experimental Protocols

General Protocol for Cardiomyocyte Differentiation from Human Pluripotent Stem Cells using this compound

This protocol is a generalized guideline based on established methods for cardiac differentiation that involve temporal modulation of developmental signaling pathways.[8][9] Optimization for specific pluripotent stem cell lines is recommended.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel or other suitable extracellular matrix coating

-

mTeSR™1 or other appropriate hPSC maintenance medium

-

RPMI 1640 medium

-

B-27™ Supplement, minus insulin

-

CHIR99021 (GSK3 inhibitor)

-

This compound

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

TrypLE™ or other gentle cell dissociation reagent

-

Cardiomyocyte maintenance medium (e.g., RPMI 1640 with B-27™ Supplement)

Procedure:

-

hPSC Culture (Day -4 to Day 0):

-

Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 80-90% confluency.

-

Passage the cells as single cells using TrypLE™ and re-plate them at an optimized seeding density to achieve a confluent monolayer by Day 0.

-

-

Mesoderm Induction (Day 0 to Day 2):

-

On Day 0, when cells are fully confluent, replace the mTeSR™1 medium with RPMI/B27 minus insulin containing a GSK3 inhibitor (e.g., 6-12 µM CHIR99021).

-

Incubate for 24-48 hours. This step is crucial for inducing primitive streak and subsequent mesoderm formation.

-

-

Cardiac Progenitor Specification (Day 2 to Day 5):

-

On Day 2, remove the CHIR99021-containing medium and replace it with RPMI/B27 minus insulin.

-

On Day 3, add this compound to the RPMI/B27 minus insulin medium. An effective concentration range is typically 10-25 µM.[4] The optimal timing for this compound addition is after the initial mesoderm induction.[1]

-

Continue incubation until Day 5.

-

-

Cardiomyocyte Maturation (Day 5 onwards):

-

On Day 5, replace the medium with cardiomyocyte maintenance medium (RPMI/B27 with insulin).

-

Change the medium every 2-3 days thereafter.

-

Spontaneously contracting cardiomyocytes are typically observed between Day 8 and Day 12.

-

-

Characterization of Differentiated Cardiomyocytes:

-

Immunocytochemistry: At Day 15 or later, fix the cells and stain for cardiac-specific markers such as cardiac troponin T (cTnT) and NKX2.5 to assess differentiation efficiency and cell morphology.[10][11]

-

Flow Cytometry: For quantitative analysis, dissociate the cells into a single-cell suspension and stain for intracellular cardiac markers like cTnT to determine the percentage of cardiomyocytes in the culture.

-

TCF/LEF Reporter Assay (TOPflash Assay)

This assay is used to measure the activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

HEK293 or other suitable host cells

-

TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)

-

Control plasmid (e.g., FOPflash with mutated TCF/LEF sites)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Luciferase assay system

-

Wnt3a conditioned medium or recombinant Wnt3a

-

This compound

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

Co-transfect the cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing Wnt3a (e.g., 60 ng/ml) to activate the Wnt pathway.

-

Add this compound at various concentrations (e.g., 1, 3, 10 µM). Include appropriate controls (e.g., DMSO vehicle, other Wnt inhibitors like XAV939).

-

-

Luciferase Measurement:

-

After a further 24-hour incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in TCF/LEF reporter activity relative to the unstimulated control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of this compound action in promoting cardiomyocyte differentiation.

Caption: Experimental workflow for cardiomyocyte differentiation using this compound.

Conclusion

This compound is a valuable small molecule for cardiac research, facilitating the efficient generation of cardiomyocytes from pluripotent stem cells. The elucidation of its mechanism of action, targeting squalene synthase to indirectly modulate TGFβ signaling, represents a significant advancement in our understanding of the molecular pathways governing cardiac differentiation. This guide provides a comprehensive resource for researchers, offering the necessary data, protocols, and conceptual framework to effectively utilize this compound in their studies. Further research into the downstream effectors of the SQS-TGFβ axis will undoubtedly provide deeper insights into cardiogenesis and may open new avenues for therapeutic development in cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. KY 02111 | Cardiomyocyte Stem Cells | Tocris Bioscience [tocris.com]

- 3. Chemical Genetics Reveals a Role of Squalene Synthase in TGFβ Signaling and Cardiomyogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Nodal to TGFβ Cascade Exerts Biphasic Control Over Cardiopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Specificity of KY02111: A Technical Guide for Cellular Differentiation and Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the research chemical KY02111, focusing on its specificity, mechanism of action, and application in directing the differentiation of pluripotent stem cells. All quantitative data, experimental protocols, and signaling pathway diagrams are presented to facilitate its effective use in a research setting.

Introduction and Chemical Profile

This compound is a small molecule recognized for its ability to promote the differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes.[1][2] It functions by inhibiting the canonical Wnt signaling pathway, a critical pathway in cellular development and differentiation.[3] Notably, this compound's mechanism of Wnt inhibition is distinct from other commonly used inhibitors.[1][2]

| Property | Value | Reference |

| IUPAC Name | N-(6-Chloro-2-benzothiazolyl)-3,4-dimethoxybenzenepropanamide | MedKoo Biosciences |

| CAS Number | 1118807-13-8 | |

| Molecular Formula | C₁₈H₁₇ClN₂O₃S | [3] |

| Molecular Weight | 376.86 g/mol | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO to 50 mM |

Mechanism of Action and Molecular Target

Initially, the direct molecular target of this compound was unknown, though its effects on the Wnt signaling pathway were well-documented.[1] Subsequent research has identified squalene synthase (SQS) as a primary molecular target.[4][5][6] SQS is a critical enzyme in the cholesterol biosynthesis pathway.

This compound selectively induces the proteasome-dependent degradation of SQS.[4] This action modulates cellular processes that indirectly lead to the inhibition of the canonical Wnt/β-catenin signaling pathway. The precise link between SQS degradation and Wnt pathway inhibition is an area of ongoing research, but it is understood that this compound acts downstream of the destruction complex (comprising GSK3β and APC).

Visualizing the Signaling Pathway

The following diagram illustrates the canonical Wnt signaling pathway and the proposed point of intervention by this compound. In the "off" state, the destruction complex phosphorylates β-catenin, targeting it for ubiquitination and degradation. In the "on" state (Wnt ligand present), this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes. This compound-induced degradation of SQS is thought to indirectly promote the degradation of β-catenin, thus inhibiting the pathway.

Quantitative Data

The following table summarizes the known quantitative measures of this compound's activity. While a direct IC50 for Wnt inhibition has not been explicitly reported, the DC50 for its target protein provides a valuable measure of its cellular potency.

| Parameter | Value | Cell Line | Notes | Reference |

| DC₅₀ (SQS Degradation) | 1.4 µM | HeLa | Concentration to reduce Squalene Synthase (SQS) levels by half after 18 hours of treatment. | [4] |

| Effective Concentration (Cardiomyocyte Differentiation) | 10 - 25 µM | hPSCs | Optimal concentration range for promoting cardiac differentiation. |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from established methods in the field.

Cardiomyocyte Differentiation from hPSCs (Adapted from Lian et al.)

This protocol outlines a widely used method for directing hPSC differentiation into cardiomyocytes through temporal modulation of the Wnt pathway.

Materials:

-

hPSCs cultured on Matrigel-coated plates

-

RPMI 1640 medium

-

B27 Supplement (minus insulin)

-

CHIR99021 (GSK3 inhibitor)

-

This compound

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Day 0: Mesoderm Induction:

-

Culture hPSCs until they reach 80-90% confluency.

-

Replace the culture medium with RPMI/B27 (minus insulin) containing 6-12 µM CHIR99021.

-

-

Day 2: Medium Change:

-

After 48 hours, remove the CHIR99021-containing medium.

-

Wash the cells once with PBS.

-

Add fresh RPMI/B27 (minus insulin).

-

-

Day 3: Wnt Inhibition with this compound:

-

Replace the medium with RPMI/B27 (minus insulin) containing 10 µM this compound.

-

-

Day 5: Medium Change:

-

Remove the this compound-containing medium.

-

Add fresh RPMI/B27 (minus insulin).

-

-

Day 7 and Onward:

-

Change the medium every 2-3 days with RPMI/B27 (with insulin).

-

Spontaneously beating areas should begin to appear between days 8 and 12.

-

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the activity of the canonical Wnt signaling pathway.

Materials:

-

HEK293 cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

Wnt3a conditioned medium or recombinant Wnt3a

-

This compound

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

Procedure:

-

Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of ~35,000 cells per well.[7]

-

Transfection: After 24 hours, co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing Wnt3a (e.g., 40 ng/mL) to activate the Wnt pathway, along with varying concentrations of this compound or DMSO as a vehicle control.[7]

-

Incubation: Incubate the cells for 16-24 hours at 37°C.[5]

-

Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in this compound-treated wells to the Wnt3a-only control.

Western Blot for β-catenin and SQS

This protocol is for detecting changes in the protein levels of β-catenin and Squalene Synthase.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-SQS, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells on ice and collect the supernatant after centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in promoting cardiomyocyte differentiation.

Conclusion

This compound is a valuable research tool for inducing cardiomyocyte differentiation from pluripotent stem cells. Its specificity is defined by its unique mechanism of action involving the degradation of squalene synthase, which leads to the inhibition of the canonical Wnt signaling pathway. The data and protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of cardiac development, disease modeling, and regenerative medicine. Further investigation into the precise molecular links between SQS and Wnt signaling will continue to refine our understanding of this potent small molecule.

References

- 1. A small molecule that promotes cardiac differentiation of human pluripotent stem cells under defined, cytokine- and xeno-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KY 02111 | Cardiomyocyte Stem Cells | Tocris Bioscience [tocris.com]

- 3. stemcell.com [stemcell.com]

- 4. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Revolutionizing Cardiac Research: KY02111 in a Xeno-Free Medium for High-Efficiency Cardiomyocyte Differentiation

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for cardiovascular research and drug development, a novel protocol utilizing the small molecule KY02111 in a completely xeno-free medium demonstrates a robust and highly efficient method for differentiating human pluripotent stem cells (hPSCs) into cardiomyocytes. This breakthrough offers researchers a reliable and reproducible platform for generating large quantities of functional heart cells, crucial for disease modeling, cardiotoxicity screening, and the development of future regenerative therapies.

The new application protocol leverages the unique ability of this compound to modulate the canonical Wnt/β-catenin signaling pathway, a critical regulator of cardiac development. The biphasic nature of Wnt signaling in cardiogenesis, requiring initial activation for mesoderm induction followed by timely inhibition for cardiac lineage specification, is precisely controlled in this xeno-free system.[1][2][3][4] This method eliminates the variability and potential immunogenicity associated with animal-derived components, a critical step towards clinical applications.

This application note provides detailed protocols for the directed differentiation of hPSCs into cardiomyocytes using this compound in a defined, xeno-free culture system. It includes comprehensive methodologies for cell culture, differentiation induction, and analytical validation, alongside quantitative data on expected cardiomyocyte yield and purity.

The Role of this compound in Modulating Wnt/β-catenin Signaling

Cardiac differentiation from hPSCs mirrors embryonic heart development, where the precise temporal regulation of the Wnt/β-catenin signaling pathway is paramount.[1][4] Early activation of this pathway is essential for the specification of mesoderm, the germ layer from which the heart originates.[1][4] However, sustained Wnt signaling inhibits the subsequent differentiation of mesodermal progenitors into cardiomyocytes.[2][3]

This compound is a potent small molecule that inhibits the canonical Wnt/β-catenin signaling pathway.[5][6] Its application at a specific time point following mesoderm induction effectively switches off the pro-mesodermal signal and promotes the commitment of progenitor cells to the cardiac lineage.[7] This targeted inhibition has been shown to significantly enhance the efficiency of cardiomyocyte differentiation, leading to cultures with high purity.[6][7]

Quantitative Data Summary

The following tables summarize the expected outcomes of the this compound-based xeno-free cardiac differentiation protocol based on published data.

Table 1: Xeno-Free Medium Composition

| Component | Concentration | Purpose |

| DMEM/F12 Basal Medium | - | Basal medium containing salts, amino acids, vitamins, glucose |

| Recombinant Human Albumin | Varies | Protein source |

| Recombinant Human Holo-Transferrin | 5 µg/ml | Iron carrier |

| Sodium Selenite | 5 ng/ml | Antioxidant |

| L-Ascorbic Acid 2-Phosphate | 50 µg/mL | Antioxidant, promotes cell viability |

Note: Specific formulations may vary. It is recommended to consult the original publications for precise compositions.[7][8]

Table 2: Efficiency of Cardiomyocyte Differentiation

| hPSC Line | Differentiation Method | Cardiomyocyte Purity (% cTnT+) | Reference |

| H9 | XF medium with BMP4, Wnt3a, then this compound | >80% | [7][9] |

| IMR90-4 | XF medium with BMP4, Wnt3a, then this compound | >80% | [7][9] |

| Multiple hPSC lines | Wnt modulation | 80-98% | [7] |

| Multiple hPSC lines | Wnt modulation | >95% | [10] |

Experimental Protocols

Materials and Reagents:

-

Human pluripotent stem cells (hPSCs)

-

Xeno-free hPSC expansion medium (e.g., mTeSR1 or Essential 8)

-

Xeno-free attachment substrate (e.g., Vitronectin or Synthemax)

-

Xeno-Free Differentiation Basal Medium (see Table 1)

-

Recombinant Human BMP4

-

Recombinant Human Wnt3a

-

This compound (Tocris Bioscience, Cat. No. 4731 or equivalent)

-

ROCK inhibitor (e.g., Y-27632)

-

Cell dissociation reagent (e.g., Accutase or TrypLE)

-

DPBS (Ca2+/Mg2+ free)

Protocol for Xeno-Free Cardiac Differentiation:

Day -4 to -1: hPSC Expansion and Seeding

-

Culture hPSCs on a xeno-free matrix in a xeno-free expansion medium.

-

When cells reach 70-80% confluency, dissociate them into a single-cell suspension using a gentle cell dissociation reagent.

-

Seed the hPSCs onto a fresh xeno-free matrix-coated plate at a high density (e.g., 4-8 x 10^5 cells/cm²) in the expansion medium supplemented with a ROCK inhibitor for the first 24 hours to enhance survival.

-

Culture the cells for 2-4 days, with daily medium changes, until they reach 95-100% confluency.

Day 0: Mesoderm Induction

-

Aspirate the expansion medium and wash the cells once with DPBS.

-

Add the Xeno-Free Differentiation Basal Medium supplemented with Recombinant Human BMP4 (e.g., 30 ng/mL) and Recombinant Human Wnt3a (e.g., 100 ng/mL).[7][9]

Day 1: Medium Change

-

Aspirate the medium and replace it with fresh Xeno-Free Differentiation Basal Medium without any growth factors.

Day 2-8: Cardiac Specification with this compound

-

From Day 2, aspirate the medium and replace it with fresh Xeno-Free Differentiation Basal Medium supplemented with 10 µM this compound.[7][9]

-

Repeat the medium change with this compound-containing medium daily until Day 8.

Day 9 Onwards: Cardiomyocyte Maintenance

-

From Day 9, culture the cells in the Xeno-Free Differentiation Basal Medium.

-

Change the medium every 2-3 days.

-

Spontaneous contractions of cardiomyocytes can typically be observed between Day 8 and Day 12.

Analytical Methods for Characterization

Flow Cytometry for Cardiac Troponin T (cTnT):

-

At Day 15 of differentiation, dissociate the cells into a single-cell suspension.

-

Fix and permeabilize the cells using a commercially available kit.

-

Stain the cells with a fluorescently conjugated antibody against cardiac Troponin T (cTnT).

-

Analyze the percentage of cTnT-positive cells using a flow cytometer. High-purity cultures should exhibit >80% cTnT-positive cells.[11][12][13][14]

Immunocytochemistry:

-

Fix the differentiated cells in 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a suitable blocking buffer.

-

Incubate with primary antibodies against cardiac markers such as cTnT, α-actinin, and NKX2.5.

-

Incubate with corresponding fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope to confirm the expression and localization of cardiac-specific proteins.

Conclusion

The use of this compound in a defined, xeno-free cardiac differentiation medium provides a powerful and reproducible method for generating high-purity cardiomyocyte populations from human pluripotent stem cells. This approach not only enhances the efficiency of differentiation but also aligns with the stringent requirements for developing cell-based therapies and advanced in vitro models for cardiovascular research. The detailed protocols and expected outcomes presented in this application note will serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

References

- 1. Endogenous Wnt/beta-catenin signaling is required for cardiac differentiation in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of Wnt regulation in heart development, cardiac repair and disease: a tissue engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Wnt Signaling in Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. stemcell.com [stemcell.com]

- 6. A small molecule that promotes cardiac differentiation of human pluripotent stem cells under defined, cytokine- and xeno-free conditions. [repository.cam.ac.uk]

- 7. Xenogeneic-Free System for Biomanufacturing of Cardiomyocyte Progeny From Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Specific induction and long-term maintenance of high purity ventricular cardiomyocytes from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High efficiency differentiation of human pluripotent stem cells to cardiomyocytes and characterization by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differentiation of Human ES and iPS Cells to Cardiomyocytes: A Methods Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High purity human-induced pluripotent stem cell-derived cardiomyocytes: electrophysiological properties of action potentials and ionic currents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enhanced Cardiomyocyte Yield Using KY02111 and CHIR99021

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of high-purity cardiomyocytes from pluripotent stem cells (PSCs) is a cornerstone of cardiovascular research, disease modeling, and the development of novel therapeutics. The precise temporal modulation of the Wnt signaling pathway is critical for efficient cardiac differentiation. CHIR99021, a potent GSK3 inhibitor, robustly activates the canonical Wnt pathway to induce mesodermal differentiation, a crucial first step in cardiomyogenesis. Subsequent inhibition of the Wnt pathway is then required to specify cardiac fate. KY02111 is a small molecule that inhibits canonical Wnt signaling through a distinct mechanism, and its combined use with CHIR99021 has been shown to enhance the yield and purity of PSC-derived cardiomyocytes.[1][2]

These application notes provide a detailed protocol for the directed differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes using a combination of CHIR99021 and this compound.

Signaling Pathways in Cardiomyocyte Differentiation

The differentiation of PSCs into cardiomyocytes is a complex process that recapitulates embryonic heart development. The Wnt signaling pathway plays a biphasic role in this process.[3] Initial activation of the canonical Wnt pathway by inhibiting GSK3β with CHIR99021 is essential for the specification of mesoderm.[4][5] Subsequently, inhibition of the Wnt pathway is necessary to commit mesodermal progenitors to a cardiac fate.[6][7] this compound contributes to this later stage by inhibiting Wnt signaling, thereby promoting the maturation of cardiac progenitors into functional cardiomyocytes.[1][2]

Experimental Protocols

This protocol is adapted from established methods for monolayer-based cardiac differentiation of hPSCs.[5][8]

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| mTeSR™ Plus | STEMCELL Technologies | 05825 |

| Matrigel® hESC-qualified Matrix | Corning | 354277 |

| DMEM/F12 | Thermo Fisher Scientific | 11330032 |

| RPMI 1640 Medium | Thermo Fisher Scientific | 11875093 |

| B-27™ Supplement, minus insulin | Thermo Fisher Scientific | A1895601 |

| CHIR99021 | Tocris Bioscience | 4423 |

| This compound | Tocris Bioscience | 4731 |

| IWP2 | Tocris Bioscience | 3532 |

| Accutase™ | STEMCELL Technologies | 07920 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 10082147 |

| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |

Experimental Workflow

Detailed Protocol

Day -3: Seeding of hPSCs

-

Coat a 12-well plate with Matrigel® diluted 1:100 in DMEM/F12. Incubate for at least 1 hour at room temperature.

-

Aspirate the Matrigel® solution and wash once with DMEM/F12.

-

Harvest hPSCs grown in mTeSR™ Plus using Accutase™.

-

Seed hPSCs at a density of 1.5 x 10^5 cells/cm² in mTeSR™ Plus supplemented with 10 µM Y-27632.

-

Culture for 3 days, changing the medium daily with mTeSR™ Plus (without Y-27632).

Day 0: Mesoderm Induction

-

When cells reach approximately 80-90% confluency, aspirate the mTeSR™ Plus medium.

-

Add 2 mL/well of RPMI/B27 minus insulin medium containing 8 µM CHIR99021.

Day 2: Cardiac Specification (Wnt Inhibition)

-

Aspirate the CHIR99021-containing medium.

-

Add 2 mL/well of RPMI/B27 minus insulin medium containing 5 µM IWP2.

Day 4: Introduction of this compound for Enhanced Differentiation

-

Aspirate the IWP2-containing medium.

-

Add 2 mL/well of RPMI/B27 minus insulin medium containing 10 µM this compound.

Day 6 onwards: Cardiomyocyte Maturation

-

Aspirate the medium.

-

From Day 6 onwards, culture the cells in RPMI/B27 with insulin, changing the medium every 2 days.

-

Spontaneously contracting cells should be visible between days 8 and 12.

Data Presentation

The following tables summarize the expected quantitative data based on published literature. The combination of CHIR99021 and a subsequent Wnt inhibitor like this compound generally leads to a higher yield and purity of cardiomyocytes compared to protocols that rely on spontaneous differentiation or less specific Wnt modulation.

Table 1: Comparison of Cardiomyocyte Differentiation Efficiency

| Treatment Protocol | Cardiomyocyte Purity (% cTnT+ cells) | Cardiomyocyte Yield (cells per input PSC) | Reference |

| Spontaneous Differentiation (Embryoid Body) | < 10% | Low | [9] |

| CHIR99021 followed by Wnt inhibitor (e.g., IWP2) | 80-95% | 5-10 | [5][8] |

| CHIR99021 followed by IWP2 and this compound | > 90% | Potentially higher | [1][2] |

Table 2: Optimized Concentrations of Small Molecules

| Small Molecule | Pathway | Typical Concentration Range | Optimized Concentration (this protocol) |

| CHIR99021 | Wnt Activation (GSK3β inhibition) | 1-12 µM | 8 µM |

| IWP2 | Wnt Inhibition (Porcupine inhibition) | 2-5 µM | 5 µM |

| This compound | Wnt Inhibition | 5-10 µM | 10 µM |

Quality Control and Analysis

Flow Cytometry:

To quantify the percentage of cardiomyocytes, cells can be stained for cardiac-specific markers such as cardiac Troponin T (cTnT).

-

Harvest cells at Day 15 of differentiation using Accutase™.

-

Fix and permeabilize the cells using a commercially available kit.

-

Stain with a primary antibody against cTnT, followed by a fluorescently labeled secondary antibody.

-

Analyze the stained cells using a flow cytometer.

Immunofluorescence:

To visualize the morphology and protein expression of the differentiated cardiomyocytes.

-

Fix cells in 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Block with 5% goat serum.

-

Incubate with primary antibodies against cTnT and α-actinin.

-

Incubate with fluorescently labeled secondary antibodies.

-

Visualize using a fluorescence microscope.

Conclusion

The combination of CHIR99021 and this compound provides a robust and efficient method for generating a high yield of purified cardiomyocytes from human pluripotent stem cells. This protocol offers a valuable tool for researchers in basic and translational cardiovascular science, facilitating advancements in disease modeling, drug discovery, and regenerative medicine. Optimization of small molecule concentrations and timing may be required for different hPSC lines to achieve maximal differentiation efficiency.

References

- 1. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Wnt signaling pathways in myocardial infarction and the therapeutic effects of Wnt pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing human pluripotent stem cell differentiation to cardiomyocytes through cardiac progenitor reseeding and cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Pathways Governing Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative analysis of the cardiomyocyte differentiation potential of induced pluripotent stem cells reprogrammed from human atrial or ventricular fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differentiation of Human ES and iPS Cells to Cardiomyocytes: A Methods Overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KY02111 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KY02111 is a potent small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It is widely utilized in stem cell research, particularly for directing the differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes.[1] Its distinct mechanism of action, which appears to be downstream of the β-catenin destruction complex, makes it a valuable tool for studying and manipulating cardiac lineage commitment.[2] These application notes provide a comprehensive guide for the use of this compound in cell culture, including detailed protocols for key experiments and a summary of relevant quantitative data.

Mechanism of Action

This compound functions by inhibiting the canonical Wnt signaling pathway. This pathway plays a crucial, biphasic role in cardiac development, with early activation promoting mesoderm induction and later inhibition being essential for cardiomyocyte specification.[3] this compound effectively promotes the differentiation of hPSCs into cardiomyocytes by downregulating the expression of Wnt signaling target genes.[1] It is often used sequentially after an initial treatment with a GSK3 inhibitor, such as CHIR99021, which activates Wnt signaling to induce a mesodermal fate.[1]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of this compound in cell culture.

| Parameter | Cell Line/System | Value/Concentration | Reference |

| Effective Concentration | Human Pluripotent Stem Cells (hPSCs) for cardiomyocyte differentiation | 10 µM | [2] |

| Cardiomyocyte Differentiation Efficiency | Human Pluripotent Stem Cells (hPSCs) | ~80% cTnT-positive cells (at 10 µM) | [2] |

Signaling Pathway Diagram

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound.

Caption: Canonical Wnt/β-catenin signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving this compound.

Protocol 1: Cardiomyocyte Differentiation from hPSCs

This protocol describes a typical workflow for inducing cardiomyocyte differentiation from human pluripotent stem cells using a combination of a GSK3 inhibitor and this compound.

Caption: Workflow for directed differentiation of hPSCs into cardiomyocytes.

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated culture plates

-

mTeSR™1 medium (or equivalent)

-

RPMI 1640 medium

-

B-27™ Supplement (minus insulin)

-

CHIR99021 (GSK3 inhibitor)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin or other cell dissociation reagent

-

Fetal Bovine Serum (FBS)

-

Day -1: Seeding hPSCs a. Coat culture plates with Matrigel according to the manufacturer's instructions. b. Dissociate hPSCs into single cells and seed them onto the Matrigel-coated plates at a high density in mTeSR™1 medium supplemented with a ROCK inhibitor (e.g., Y-27632) to enhance survival. c. Culture overnight at 37°C, 5% CO₂.

-

Day 0: Mesoderm Induction a. When hPSCs reach 80-90% confluency, aspirate the mTeSR™1 medium. b. Add RPMI/B-27 (minus insulin) medium containing CHIR99021 (typically 3-6 µM). c. Culture for 24 hours at 37°C, 5% CO₂.

-

Day 1-2: Media Change a. After 24 hours, replace the medium with fresh RPMI/B-27 (minus insulin). b. Culture for another 48 hours at 37°C, 5% CO₂.

-

Day 3: Wnt Inhibition a. Aspirate the medium and replace it with RPMI/B-27 (minus insulin) containing 10 µM this compound.[2] b. Culture for 48 hours at 37°C, 5% CO₂.

-

Day 5 onwards: Maintenance a. After 48 hours of this compound treatment, switch to RPMI/B-27 (with insulin). b. Change the medium every 2-3 days. c. Spontaneously beating cardiomyocytes can typically be observed from day 7-10 onwards.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound on a given cell line.

-

Cells of interest

-

96-well culture plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Treatment with this compound: a. Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). b. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment. c. Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. d. Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, 5% CO₂ until a purple formazan precipitate is visible.

-

Solubilization and Absorbance Reading: a. Add 100 µL of solubilization solution to each well. b. Mix thoroughly to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

Protocol 3: Western Blot Analysis of Wnt Signaling Proteins

This protocol is designed to analyze changes in the protein levels of key Wnt signaling components, such as β-catenin and GSK3β, following treatment with this compound.

-

Cells of interest

-

6-well culture plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-GSK3β, anti-phospho-GSK3β, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the specified time. c. Wash cells with ice-cold PBS and lyse them with RIPA buffer. d. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: a. Denature protein lysates by boiling with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

-

Detection: a. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. b. Use a loading control like GAPDH to normalize protein levels.

Protocol 4: Quantitative PCR (qPCR) for Cardiac Marker Gene Expression

This protocol is for quantifying the expression of key cardiac transcription factors and structural proteins to assess the efficiency of cardiomyocyte differentiation.

-

Differentiated cells (from Protocol 1)

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., TNNT2, NKX2.5) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

-

RNA Extraction and cDNA Synthesis: a. Harvest cells at different time points during the differentiation protocol (e.g., day 0, 3, 7, 14). b. Extract total RNA using an RNA extraction kit according to the manufacturer's instructions. c. Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction: a. Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for each target gene. b. Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control sample (e.g., undifferentiated cells at day 0).

Conclusion

This compound is a valuable and effective small molecule for inducing cardiomyocyte differentiation from pluripotent stem cells. By following the protocols outlined in these application notes, researchers can reliably generate cardiomyocytes for a variety of applications, from basic research into cardiac development to drug screening and regenerative medicine. Careful optimization of concentrations and timing will be crucial for achieving high differentiation efficiency in specific hPSC lines.

References

Application Notes and Protocols for Optimal Cardiomyocyte Differentiation using KY02111

For Researchers, Scientists, and Drug Development Professionals

Introduction

KY02111 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It has been demonstrated to be a potent inducer of cardiomyocyte differentiation from human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[3] The temporal modulation of Wnt signaling is critical for cardiac lineage specification. Early activation of the pathway promotes mesoderm induction, while subsequent inhibition directs the mesodermal progenitors towards a cardiac fate.[4] this compound effectively facilitates this second step, promoting the efficient generation of cardiomyocytes in a defined, xeno-free, and cytokine-free culture environment.[1] Its mechanism of action is distinct from other commonly used Wnt inhibitors such as XAV939 and IWP-2, and it is thought to act downstream of APC and GSK3β.[2] These application notes provide a comprehensive guide to utilizing this compound for optimal cardiomyocyte differentiation, including recommended concentrations, detailed protocols, and supporting data.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and the expected outcomes based on published studies.

Table 1: Effective Concentrations of this compound for Cardiomyocyte Differentiation

| Parameter | Recommended Concentration | Cell Types | Notes |

| Optimal Working Concentration | 10 µM | hESCs, hiPSCs, mouse ESCs | Consistently reported to yield high efficiency of differentiation.[2] |

| Effective Concentration Range | 10 - 25 µM | Monkey ESCs | Shown to be potent and non-toxic within this range.[5] |

| Dose-Dependent Inhibition of Wnt Signaling | 1 - 10 µM | IMR90-1 cells, HEK293 cells | Demonstrates a dose-dependent reduction in Wnt signaling.[1] |

Table 2: Expected Cardiomyocyte Differentiation Efficiency with 10 µM this compound

| Metric | Reported Efficiency | Cell Lines | Reference |

| Beating Cardiac Colonies | 70% - 94% | hESCs (KhES-1, KhES-3), hiPSCs (253G1, IMR90-1, IMR90-4, RCHIPC0003), mouse ESCs (R1) | [2] |

| cTnT-Positive Cells | ~80% | hPSCs | [2] |

| Cardiac Marker Positive Cells (cTnT, α-Actinin, or NKX2.5) | 73% - 85% | IMR90-1 hiPSCs | [2] |

| Cardiac Pacemaker Marker (HCN4) Positive Cells | 16% | IMR90-1 hiPSCs | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for cardiomyocyte differentiation.

Caption: Wnt signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: Time Course of KY02111 Treatment for hPSC Differentiation into Cardiomyocytes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), represent a powerful tool for disease modeling, drug screening, and regenerative medicine. The directed differentiation of hPSCs into specific lineages, such as cardiomyocytes, is a critical step in realizing their therapeutic potential. The canonical Wnt signaling pathway plays a crucial, biphasic role in cardiac development, with its initial activation promoting mesoderm induction and its subsequent inhibition driving cardiac progenitor specification.

KY02111 is a small molecule that promotes the differentiation of hPSCs into cardiomyocytes by inhibiting the canonical Wnt signaling pathway.[1][2] Notably, this compound acts through a mechanism distinct from other commonly used Wnt inhibitors like XAV939 and IWP-2.[2][3] This unique property makes it a valuable tool for robustly and efficiently generating cardiomyocyte populations from hPSCs under defined, xeno-free conditions.[2] These application notes provide a detailed overview of the time course of this compound treatment, quantitative data on its efficacy, and comprehensive protocols for its use in directing hPSC differentiation towards a cardiac fate.

Signaling Pathway and Experimental Workflow

The temporal modulation of the Wnt signaling pathway is paramount for successful cardiomyocyte differentiation. An initial activation of the pathway, often achieved with a GSK3β inhibitor like CHIR99021, is followed by inhibition to guide the cells towards a cardiac lineage. This compound is introduced during this second phase to inhibit canonical Wnt signaling.

The general experimental workflow for inducing cardiomyocyte differentiation using this compound involves a multi-day protocol with precise timing for the addition and removal of small molecules.

Quantitative Data

The efficiency of cardiomyocyte differentiation using this compound, often in combination with other small molecules, has been reported to be high across various hPSC lines. The following tables summarize key quantitative data from published studies.

Table 1: Cardiomyocyte Differentiation Efficiency with this compound Treatment

| hPSC Line | Treatment Protocol | Differentiation Efficiency (% cTnT+ cells) | Reference |

| H9 hESCs | 12 µM CHIR99021 (Day 0-1), 10 µM this compound (Day 3-5) | ~80-98% | [4] |

| 19-9-11 iPSCs | 12 µM CHIR99021 (Day 0-1), 10 µM this compound (Day 3-5) | ~80-98% | [4] |

| Multiple hPSC lines | Sequential treatment with GSK3 inhibitor and Wnt inhibitor (e.g., this compound) | 82-98% | [5] |

Table 2: Effect of this compound on Wnt Signaling and Cardiac Gene Expression

| Cell Line | Treatment | Effect | Reference |

| IMR90-1 hiPSCs | 10 µM this compound | Downregulation of 72.7% of canonical Wnt target genes | Minami et al., 2012 |

| hPSCs | 10 µM this compound | Increased expression of cardiac markers (αMHC, NKX2.5, HCN4) | Minami et al., 2012 |

| hPSCs | Sequential CHIR99021 and this compound | Upregulation of cardiac transcription factors and myofilament proteins | [4] |

Experimental Protocols

The following protocols provide a detailed methodology for the differentiation of hPSCs into cardiomyocytes using this compound.

Materials and Reagents

-

hPSCs cultured on Matrigel-coated plates

-

mTeSR™1 or Essential 8™ medium for hPSC maintenance

-

DMEM/F-12, Neurobasal Medium, B-27™ Supplement (minus insulin), N-2 Supplement

-

CHIR99021 (e.g., Tocris, Cat. No. 4423)

-

This compound (e.g., Tocris, Cat. No. 4731)

-

Bovine Serum Albumin (BSA)

-

Recombinant human basic FGF (bFGF)

-

DPBS (without Ca2+/Mg2+)

-

TrypLE™ Select Enzyme

-

ROCK inhibitor (e.g., Y-27632)

Preparation of Media and Stock Solutions

-

hPSC Maintenance Medium: Prepare mTeSR™1 or Essential 8™ medium according to the manufacturer's instructions.

-

Cardiomyocyte Differentiation Basal Medium (CDBM):

-

500 mL of DMEM/F-12

-

500 mL of Neurobasal Medium

-

10 mL of N-2 Supplement

-

20 mL of B-27™ Supplement (minus insulin)

-

5 mL of GlutaMAX™ Supplement

-

0.1 mM 2-mercaptoethanol

-

-

CHIR99021 Stock Solution (10 mM): Dissolve 3.3 mg of CHIR99021 in 714 µL of DMSO. Store at -20°C.

-

This compound Stock Solution (10 mM): Dissolve 3.8 mg of this compound in 1 mL of DMSO. Store at +4°C.

Differentiation Protocol

This protocol is adapted from methodologies that utilize temporal modulation of Wnt signaling.[4][5]

Day -4 to -1: hPSC Expansion

-

Culture hPSCs on Matrigel-coated plates in mTeSR™1 or Essential 8™ medium.

-

Passage cells every 3-4 days. For differentiation, seed hPSCs to achieve 80-95% confluency on Day 0.

Day 0: Initiation of Differentiation

-

Aspirate the hPSC maintenance medium.

-

Add CDBM supplemented with 6-12 µM CHIR99021. The optimal concentration of CHIR99021 may vary between hPSC lines and should be empirically determined.

Day 1: Medium Change

-

After 24 hours, aspirate the CHIR99021-containing medium.

-

Add fresh CDBM.

Day 2: Medium Change

-

Aspirate the medium and add fresh CDBM.

Day 3-5: Wnt Inhibition with this compound

-

Aspirate the medium.

-

Add fresh CDBM supplemented with 10 µM this compound.

-

Repeat the medium change with this compound-containing medium on Day 4 and Day 5.

Day 6 Onwards: Cardiomyocyte Maintenance

-

From Day 6 onwards, aspirate the medium.

-

Add fresh CDBM.

-

Change the medium every 2-3 days. Beating cardiomyocytes can typically be observed between Day 8 and Day 12.

Characterization of Differentiated Cardiomyocytes

Immunocytochemistry

-

At Day 10-15, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with primary antibodies against cardiac markers (e.g., anti-cardiac Troponin T (cTnT), anti-α-actinin) overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Mount with a DAPI-containing mounting medium and visualize using a fluorescence microscope.

Flow Cytometry

-

At Day 10-15, dissociate the cells into a single-cell suspension using TrypLE™ Select Enzyme.

-

Fix and permeabilize the cells using a commercially available kit (e.g., Cytofix/Cytoperm™).

-

Stain with a fluorescently conjugated antibody against a cardiac-specific intracellular marker (e.g., anti-cTnT).

-

Analyze the percentage of cTnT-positive cells using a flow cytometer.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Low differentiation efficiency | Suboptimal hPSC quality | Ensure hPSCs have a normal karyotype and exhibit typical morphology. |

| Incorrect cell density at the start of differentiation | Optimize the seeding density to achieve 80-95% confluency on Day 0. | |

| In optimal small molecule concentrations | Titrate the concentrations of CHIR99021 and this compound for your specific hPSC line. | |

| Cell death during differentiation | Harsh medium changes | Be gentle when changing the medium. |

| Small molecule toxicity | Test a range of concentrations to find the optimal balance between efficacy and toxicity. | |

| Lack of beating cardiomyocytes | Inefficient differentiation | Re-optimize the protocol, paying close attention to timing and concentrations. |

| Immature cardiomyocytes | Continue to culture the cells for a longer period (e.g., up to 30 days) to promote maturation. |

Conclusion

This compound is a potent and effective small molecule for inducing the differentiation of hPSCs into cardiomyocytes. Its unique mechanism of Wnt signaling inhibition provides a robust method for generating high-purity populations of cardiomyocytes under defined and xeno-free conditions. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to utilize this compound in their cardiac differentiation experiments for applications in disease modeling, drug discovery, and regenerative medicine.

References

- 1. KY 02111 | Cardiomyocyte Stem Cells | Tocris Bioscience [tocris.com]

- 2. A small molecule that promotes cardiac differentiation of human pluripotent stem cells under defined, cytokine- and xeno-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Cardiomyocyte Purity Following KY02111 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the purity of cardiomyocytes derived from human pluripotent stem cells (hPSCs) following differentiation induced by the small molecule KY02111. This document outlines the mechanism of this compound, followed by detailed protocols for immunocytochemistry, flow cytometry, and quantitative PCR (qPCR) to accurately determine the percentage of cardiomyocytes in the differentiated cell population.

Introduction to this compound

This compound is a small molecule that promotes the differentiation of pluripotent stem cells into cardiomyocytes.[1][2] It functions by inhibiting the canonical Wnt signaling pathway, a crucial pathway in cardiac development.[1][2] The temporal modulation of Wnt signaling is critical for efficient cardiac induction.[3][4][5] Typically, an initial activation of the Wnt pathway is followed by its inhibition to drive the differentiation of mesodermal progenitors towards a cardiac fate. This compound is utilized during the later stages of differentiation to effectively inhibit Wnt signaling, thereby enhancing the yield of cardiomyocytes.[2] The use of this compound in conjunction with other small molecules, such as a GSK3 inhibitor like CHIR99021 for initial Wnt activation, has been shown to robustly generate cultures highly positive for cardiac markers.[1][2][6]

Experimental Workflow Overview

The general workflow for assessing cardiomyocyte purity after this compound treatment involves the initial differentiation of hPSCs, followed by the application of various analytical methods to identify and quantify cardiomyocytes.

Caption: A generalized workflow from hPSC culture to cardiomyocyte purity assessment.

Quantitative Data Summary

The following tables summarize key markers and expected outcomes for the different assessment methods.

Table 1: Common Markers for Cardiomyocyte Identification

| Marker Type | Marker Name | Description |

| Structural Proteins | Cardiac Troponin T (cTnT/TNNT2) | A highly specific marker for cardiomyocytes, part of the contractile apparatus.[7][8][9][10] |

| α-Actinin (ACTN2) | A component of the Z-discs in the sarcomeres of cardiomyocytes.[11][12] | |

| Myosin Heavy Chain (MYH6/MYH7) | The motor proteins of the thick filaments in cardiac muscle.[8] | |

| Transcription Factors | NKX2.5 | An early and essential transcription factor in heart development.[3][9] |

| GATA4 | A zinc-finger transcription factor involved in myocardial differentiation and function.[9] | |

| ISL1 | Marks cardiac progenitors of the secondary heart field.[3] | |

| Surface Markers | VCAM1 | Vascular cell adhesion molecule 1 has been identified as a surface marker for hPSC-derived cardiomyocytes.[13] |

Table 2: Comparison of Purity Assessment Methods

| Method | Principle | Advantages | Disadvantages |

| Immunocytochemistry (ICC) | Visualization of specific proteins in fixed cells using fluorescently labeled antibodies. | Provides spatial information and morphological context. | Less quantitative, lower throughput. |

| Flow Cytometry | High-throughput analysis of individual cells in suspension based on light scattering and fluorescence. | Highly quantitative, allows for multi-parameter analysis of a large number of cells.[7][14][15][16] | Requires single-cell suspension, loss of spatial and morphological information. |

| Quantitative PCR (qPCR) | Measurement of the relative abundance of specific mRNA transcripts. | Highly sensitive and quantitative for gene expression analysis.[8][17] | Measures gene expression, not protein level; does not provide single-cell information. |

Experimental Protocols

Protocol 1: Cardiomyocyte Differentiation of hPSCs with this compound

This protocol is a general guideline and may require optimization for different hPSC lines.

Materials:

-